Product packaging for 2,4-Dimethylphenylsulfonylethanol(Cat. No.:)

2,4-Dimethylphenylsulfonylethanol

Cat. No.: B12806201
M. Wt: 214.28 g/mol
InChI Key: CWKWKFCROCHPBF-UHFFFAOYSA-N
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Description

2,4-Dimethylphenylsulfonylethanol is a useful research compound. Its molecular formula is C10H14O3S and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3S B12806201 2,4-Dimethylphenylsulfonylethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)sulfonylethanol

InChI

InChI=1S/C10H14O3S/c1-8-3-4-10(9(2)7-8)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3

InChI Key

CWKWKFCROCHPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CCO)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Dimethylphenylsulfonylethanol and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 2,4-Dimethylphenylsulfonylethanol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the primary disconnection strategies involve breaking the carbon-sulfur (C-S) bond or the carbon-carbon (C-C) bond of the ethanol (B145695) moiety.

A logical C-S disconnection points to 2,4-dimethylbenzenesulfinate and a two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, as key precursors. This approach is attractive due to the ready availability of the starting materials. Alternatively, a C-C bond disconnection suggests the reaction of a 2,4-dimethylphenylsulfonylmethyl anion with formaldehyde. Another viable retrosynthetic pathway involves the hydration of 2,4-dimethylphenyl vinyl sulfone, which itself can be prepared from 2,4-dimethylbenzenesulfonyl chloride and ethylene.

These disconnections form the basis for designing practical and efficient forward synthetic strategies. The choice of a particular route often depends on factors like the availability of starting materials, desired stereochemistry, and the principles of green chemistry.

Development of Novel and Efficient Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several novel and efficient synthetic routes have been developed for β-hydroxysulfones, which can be applied to the synthesis of this compound.

One prominent method involves the reaction of sodium 2,4-dimethylbenzenesulfinate with a suitable two-carbon synthon. For instance, reaction with 2-bromoethanol (B42945) in a suitable solvent can yield the target molecule. Another approach is the ring-opening of ethylene oxide with 2,4-dimethylbenzenesulfinic acid or its salt, often catalyzed by an acid or base.

A one-pot strategy has been developed for the synthesis of complex β-hydroxysulfone derivatives from thiophenols and alkenes. This method involves an auto-oxidative difunctionalization of the alkene, followed by oxidation of the resulting sulfide (B99878) and subsequent reduction of the peroxide. beilstein-journals.orgresearchgate.netacs.org This approach offers advantages in terms of efficiency and reduced waste.

Catalytic and Stereoselective Syntheses of Sulfonylethanol Analogues

The development of catalytic and stereoselective methods for the synthesis of sulfonylethanol analogues has been a major focus, enabling the preparation of chiral β-hydroxysulfones with high enantiopurity. These chiral compounds are valuable building blocks in asymmetric synthesis.

One strategy involves the catalytic, anti-selective synthesis of β-hydroxyesters from epoxyaldehydes, which can be adapted for the synthesis of related sulfonyl compounds. ucla.edu Furthermore, highly stereoselective syntheses of β-amino sulfones have been achieved through the addition of sulfonyl anions to chiral N-sulfinyl imines, demonstrating the potential for controlling stereochemistry at the β-position. nih.gov

The table below summarizes some catalytic approaches for the synthesis of β-hydroxysulfone precursors and analogues.

Catalyst/ReagentReactantsProduct TypeKey Features
Thiazolium saltsEpoxyaldehydes, Alcoholsβ-HydroxyestersCatalytic, anti-selective, mild conditions
Chiral N-sulfinyl iminesSulfonyl anionsβ-Amino sulfonesHighly stereoselective
Ketoreductase (KRED)2,2,4,4-tetramethylcyclobutane-1,3-dionetrans-3-Amino-2,2,4,4-tetramethylcyclobutanolHigh diastereoselectivity (~98:2 dr) rsc.org

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of sulfonyl compounds to minimize environmental impact. This includes the use of less hazardous reagents, renewable solvents, and catalyst-free conditions where possible.

For example, a visible-light-promoted hydroxysulfenylation of styrenes with heterocyclic thiols has been developed using air as the oxygen source and ethanol as a green solvent, avoiding the need for external photocatalysts and transition metals. researchgate.net One-pot syntheses, as mentioned earlier, also align with green chemistry principles by reducing the number of workup and purification steps, thereby minimizing solvent usage and waste generation. beilstein-journals.orgresearchgate.netacs.org

The synthesis of 2,4-dimethylphenol, a potential precursor, can be achieved through the sulfonation of m-xylene (B151644) followed by alkali melting and acidification. mdpi.com Modern variations of such processes aim to improve efficiency and reduce waste.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the nature of the catalyst and base, if used.

For the reaction of sodium 2,4-dimethylbenzenesulfinate with 2-bromoethanol, a polar aprotic solvent like DMF or DMSO is often employed to facilitate the nucleophilic substitution. The reaction temperature can be varied to find the optimal balance between reaction rate and the formation of side products.

In catalytic systems, the loading of the catalyst and the nature of any ligands can have a significant impact on the reaction's efficiency and selectivity. For instance, in palladium-catalyzed reactions for the synthesis of allylic sulfones, the choice of ligand can influence the stereochemical outcome.

The table below illustrates the optimization of conditions for a related synthesis of 4-alkoxy-2-hydroxyacetophenones via regioselective alkylation, highlighting the importance of the base and solvent. nih.gov

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHCO₃CH₃CN802425
K₂CO₃CH₃CN802440
Cs₂CO₃CH₃CN801275
CsHCO₃ CH₃CN 80 6 95

Directed Synthesis of Structurally Modified this compound Analogues

The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be introduced at the aromatic ring, the sulfonyl group, or the ethanol side chain.

For instance, starting with different substituted thiophenols or benzenesulfonyl chlorides allows for the introduction of various functional groups on the aromatic ring. The ethanol moiety can be extended or functionalized by using different electrophiles in the initial coupling reaction. For example, using epichlorohydrin (B41342) instead of ethylene oxide would introduce a chloromethyl group, which can be further functionalized.

The synthesis of 2-sulfenylindoles from N-tosylindoles and S-alkyl or S-aryl phosphorodithioates or thiotosylates demonstrates a method for creating more complex sulfonyl-containing heterocyclic structures. google.com Similarly, the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, a precursor to the drug vortioxetine, showcases the integration of the 2,4-dimethylphenylthio- moiety into more complex pharmaceutical scaffolds. researchgate.netgoogleapis.com

Elucidation of Reactivity and Mechanistic Pathways Involving 2,4 Dimethylphenylsulfonylethanol

Investigation of Nucleophilic and Electrophilic Reactivity of 2,4-Dimethylphenylsulfonylethanol

The reactivity of this compound is characterized by the distinct electrophilic and nucleophilic centers within the molecule.

Electrophilic Nature: The primary electrophilic center is the sulfur atom of the sulfonyl group. The two oxygen atoms strongly withdraw electron density, making the sulfur atom highly susceptible to attack by nucleophiles. This is a characteristic feature of all sulfonyl groups. fiveable.me Another electrophilic site is the carbon atom adjacent to the sulfonyl group (α-carbon). The electron-withdrawing nature of the sulfonyl group polarizes the C-S bond, making this carbon a target for nucleophilic attack.

Nucleophilic Nature: The principal nucleophilic center is the oxygen atom of the terminal hydroxyl (-OH) group in the ethanol (B145695) moiety. The lone pairs of electrons on the oxygen atom allow it to act as a nucleophile, for instance, by attacking electrophiles like sulfonyl chlorides. youtube.com The aromatic phenyl ring, enriched by the two methyl groups, can also act as a weak nucleophile in electrophilic aromatic substitution reactions, although this is less pronounced due to the deactivating effect of the sulfonyl group. fiveable.me

The hydroxyl group's nucleophilicity is central to many of its reactions. For example, it can be converted into a better leaving group, a sulfonate ester, by reacting with a sulfonyl chloride. youtube.com This transformation involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur of the sulfonyl chloride. youtube.com

Reaction Mechanisms at the Sulfonyl Group of this compound

Reactions at the sulfonyl group are fundamental to the chemistry of this compound and typically involve nucleophilic substitution.

Nucleophilic Substitution: The mechanism of nucleophilic attack at the sulfonyl sulfur can vary. For many reactions, an addition-elimination mechanism is proposed. researchgate.net In this pathway, a nucleophile adds to the sulfur atom, forming a transient, five-coordinate trigonal bipyramidal intermediate. researchgate.netscispace.comiupac.org This intermediate then collapses, expelling a leaving group. The stability and breakdown of this intermediate are often the rate-determining steps of the reaction. researchgate.net

The reactivity of the sulfonyl group can be influenced by the reaction medium. For example, the hydrolysis of related sulfonyl compounds in the presence of amines can proceed through different mechanistic pathways, sometimes involving third-order kinetics where a second amine molecule or a hydroxide (B78521) ion assists in the nucleophilic attack. scispace.comiupac.org

Reductive Cleavage: The sulfonyl group can undergo reductive cleavage. For instance, arylsulfonyl chlorides can be reduced to form diaryl thioethers, where the sulfonyl chloride serves as a sulfur source. researchgate.net While this compound is not a sulfonyl chloride, this highlights the potential for the sulfonyl group to participate in reduction reactions under specific conditions.

Transformations Involving the Phenyl and Ethanol Moieties in this compound

Both the phenyl ring and the ethanol side-chain are susceptible to a variety of chemical transformations.

Transformations of the Ethanol Moiety: The hydroxyl group of the ethanol moiety is a key site for reactivity.

Esterification: The alcohol can react with carboxylic acid derivatives or sulfonyl chlorides to form esters. msu.edu The formation of a sulfonate ester, such as a tosylate or mesylate, is particularly important as it converts the hydroxyl group into an excellent leaving group for subsequent substitution or elimination reactions. msu.educhem-station.comlibretexts.org The mechanism involves the nucleophilic oxygen of the alcohol attacking the electrophilic sulfur of the sulfonyl chloride. youtube.com

Oxidation: The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Elimination (Dehydration): Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to an elimination reaction (dehydration) to form 2,4-dimethylphenyl vinyl sulfone. libretexts.org Alternatively, converting the alcohol to a sulfonate ester first allows for base-induced E2 elimination under milder conditions, which also yields the corresponding vinyl sulfone. libretexts.orgmdpi.com This β-elimination is a common reaction for β-hydroxy sulfones. mdpi.comlibretexts.org

Transformations of the Phenyl Moiety: The 2,4-dimethylphenyl ring can undergo electrophilic aromatic substitution. The methyl groups are activating and ortho-, para-directing, while the sulfonyl group is deactivating and meta-directing. The outcome of such a substitution would depend on the balance of these competing effects and the reaction conditions. The sulfonyl group's electron-withdrawing nature makes electrophilic substitution on the ring more difficult compared to unsubstituted xylene. fiveable.me

Kinetic and Thermodynamic Studies of Reactions Catalyzed by or Involving this compound

Specific kinetic and thermodynamic data for this compound are not available in the literature. However, studies on analogous systems, such as the hydrolysis of sulfonyl compounds and the formation of β-hydroxy sulfones, provide insight into the expected energetic and rate-related properties.

Kinetic Studies: The kinetics of reactions involving sulfonyl groups have been studied for related compounds. For example, the hydrolysis of β-sultams (cyclic sulfonamides) shows significant rate enhancements compared to their acyclic counterparts, with some reactions exhibiting second-order dependence on hydroxide concentration, indicating a stepwise mechanism. researchgate.net Kinetic studies on the formation of β-hydroxy sulfones from β-keto sulfones have been performed using various catalysts, including biocatalysts like alcohol dehydrogenases and metal catalysts for asymmetric hydrogenation. nih.govrsc.org These studies often focus on reaction rates, conversion percentages, and enantiomeric excess. nih.govrsc.orgd-nb.info

A study on the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides determined rate constants and activation parameters, showing a transition from kinetic to thermodynamic control at higher temperatures. mdpi.com Similar principles would apply to reactions involving the ethanol moiety of the title compound.

Thermodynamic Studies: Thermodynamic data, such as enthalpy and entropy of solution, have been evaluated for related sulfonamide drugs in various solvent systems. scielo.org.co For instance, the dissolution of sodium sulfadiazine (B1682646) in ethanol-water mixtures was found to be enthalpy-driven in water-rich mixtures and entropy-driven in ethanol-rich mixtures. scielo.org.co The pyrolysis of ethanol has been studied to understand the thermodynamics of bond dissociation. nih.gov Such analyses could, in principle, be applied to understand the thermal stability and decomposition pathways of this compound.

The table below presents kinetic data for the chemoenzymatic synthesis of a related β-hydroxy sulfone, illustrating typical data obtained in such studies.

Table 1: Catalyst Loading Effect on the Oxosulfonylation of Phenylacetylene Data adapted from a study on the synthesis of a β-keto sulfone, a precursor to β-hydroxy sulfones, using FeCl₃·6H₂O as a catalyst. d-nb.info

EntryCatalyst Loading (mol%)Conversion (%)
1574
21081
31588
42091
525>95
630>95

Computational and Theoretical Investigations of 2,4 Dimethylphenylsulfonylethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 2,4-Dimethylphenylsulfonylethanol

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for understanding the electronic structure of molecules like this compound. These calculations can provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

A typical approach would involve geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy arrangement of the atoms. Once the optimized geometry is obtained, various electronic properties can be calculated.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface would also be calculated. The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group and the hydroxyl group are expected to be regions of high electron density.

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyIllustrative ValueDescription
HOMO Energy-7.5 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap6.3 eVEnergy difference between HOMO and LUMO
Dipole Moment4.5 DMeasure of the molecule's overall polarity

Conformational Landscape and Energetic Profiling of this compound

The flexibility of the ethanol (B145695) and sulfonyl groups in this compound allows it to adopt various three-dimensional arrangements, or conformations. Understanding the conformational landscape is crucial as the molecule's shape influences its physical properties and biological interactions.

Conformational analysis would be performed by systematically rotating the key dihedral angles of the molecule and calculating the corresponding energy of each conformation. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them.

For this compound, the key dihedral angles to investigate would be those around the C-C bond of the ethanol moiety and the C-S bond connecting the phenyl ring to the sulfonyl group. The relative energies of the different stable conformers (e.g., gauche and anti conformations) would be determined. These energy differences can be used to estimate the relative populations of each conformer at a given temperature using the Boltzmann distribution.

Table 2: Illustrative Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (°C-C-O-H)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti1800.0065
Gauche 1600.8517.5
Gauche 2-600.8517.5

Molecular Dynamics Simulations to Predict Solution Behavior and Interactions of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can predict its behavior in a solution, such as water or an organic solvent, and how it interacts with its environment at an atomic level. mdpi.com

An MD simulation would begin by placing a model of this compound in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, allowing the system to evolve over time.

Analysis of the MD trajectory can reveal important information about the solvation of this compound. For instance, the radial distribution function (RDF) can be calculated to understand how solvent molecules are structured around different parts of the solute. The simulations can also provide insights into the dynamics of the molecule itself, such as the flexibility of its side chains and the stability of its different conformations in solution. nih.govmdpi.com Hydrogen bonding between the hydroxyl and sulfonyl groups of the molecule and the solvent would also be a key aspect to analyze.

Prediction of Reactivity and Interaction Potentials of this compound with Model Systems

Computational methods can be used to predict the reactivity of this compound and its potential to interact with other molecules. This is particularly relevant for understanding its potential as a reactant in chemical synthesis or its interactions with biological targets.

Reactivity indices, derived from DFT calculations, can help identify the most reactive sites in the molecule. For example, Fukui functions can be calculated to predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The MEP, as mentioned earlier, also provides a good indication of reactive sites.

To study its interaction potential with a model system, such as a simple organic molecule or an amino acid residue, docking simulations or further quantum chemical calculations on the interacting pair can be performed. These calculations can determine the preferred binding orientation and the strength of the interaction, often quantified as the binding energy. This information is crucial for designing new molecules with specific interaction properties.

Molecular and Biochemical Interactions of 2,4 Dimethylphenylsulfonylethanol Non Clinical Context

In Vitro Studies on Enzyme Modulation and Receptor Binding by 2,4-Dimethylphenylsulfonylethanol

No studies have been identified that investigate the in vitro modulation of enzymes or the binding of this compound to specific receptors. As a result, no data tables on enzyme inhibition or receptor affinity for this compound can be provided.

Cellular Responses and Signaling Pathway Perturbations Induced by this compound in Model Organisms or Cell Lines

There is no available research detailing the cellular responses or the perturbation of signaling pathways upon exposure to this compound in any model organisms or cell lines. Consequently, information regarding its effects on cellular functions and molecular signaling is absent from the scientific record.

Structure-Activity Relationship (SAR) Studies for this compound Analogues on a Molecular Level

No structure-activity relationship (SAR) studies have been published that focus on analogues of this compound. This indicates a gap in the understanding of how structural modifications to this compound might influence its (currently unknown) biological activity.

Investigation of Pharmacophore Models Derived from this compound for Molecular Target Engagement

The development and investigation of pharmacophore models are contingent on having a known biological target and activity data. As no such information exists for this compound, no pharmacophore models have been derived or reported in the literature to explore its potential molecular target engagement.

Applications of 2,4 Dimethylphenylsulfonylethanol in Advanced Chemical Technologies Non Clinical

Utility of 2,4-Dimethylphenylsulfonylethanol as a Key Synthetic Intermediate in Organic Synthesis

No specific research findings were identified that detail the use of this compound as a key synthetic intermediate in organic synthesis. General principles of organic synthesis often utilize molecules with sulfonyl and hydroxyl functional groups as versatile intermediates. However, literature specifically documenting the synthetic routes and target molecules derived from this compound is not available.

Role of this compound as a Ligand or Precursor in Catalysis

There is no available research to suggest that this compound has been investigated or utilized as a ligand or a precursor for catalysts in chemical reactions. The design of ligands and catalyst precursors is a highly specific area of research, and at present, this compound does not appear to be a compound of interest in this context.

Exploration of this compound in Specialized Analytical Reagent Development

There is no evidence in the available literature to indicate that this compound has been explored for its potential as a specialized analytical reagent. The development of such reagents typically requires a unique and well-documented reactivity or binding affinity, which has not been reported for this compound.

Advanced Analytical Methodologies for the Detection and Quantification of 2,4 Dimethylphenylsulfonylethanol

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for 2,4-Dimethylphenylsulfonylethanol Detection

Chromatographic techniques are fundamental for separating a target analyte from a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would depend on the physicochemical properties of this compound, such as its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Given the presence of a hydroxyl (-OH) and a sulfonyl (-SO₂) group, this compound is expected to be a polar and non-volatile compound, making HPLC the more probable technique for its separation. A reversed-phase HPLC method would likely be effective.

Stationary Phase: A C18 or C8 column would be a typical first choice, providing a non-polar stationary phase.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a buffer such as phosphate (B84403) or formate) and an organic solvent (such as acetonitrile (B52724) or methanol) would be optimized to achieve good peak shape and resolution. google.com

Detection: A UV detector would be suitable, as the dimethylphenyl group is a chromophore. The detection wavelength would be determined by analyzing the UV-Vis spectrum of the compound, likely around 230 nm where similar aromatic compounds show absorption. google.com

Gas Chromatography (GC): Direct analysis by GC would only be feasible if this compound is sufficiently volatile and thermally stable. If not, a derivatization step would be necessary to convert the polar hydroxyl group into a less polar, more volatile ether or ester group.

Column: A capillary column with a mid-polarity phase would likely be used.

Detector: A Flame Ionization Detector (FID) could be used for general detection, or a Mass Spectrometer (MS) for more specific identification.

A hypothetical comparison of initial HPLC parameters for related compounds is presented in Table 1.

ParameterSetting for Compound A (Dimethylphenol)Setting for Compound B (Phenylsulfonamide)
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 100 x 2.1 mm, 1.7 µm
Mobile Phase Methanol:Phosphate BufferAcetonitrile:Water with Formate
Detection UV at 230 nmUV at 258 nm
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 30 °C40 °C

This table presents hypothetical starting conditions based on methods for structurally similar compounds and does not represent actual data for this compound.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, Mass Spectrometry) for this compound in Complex Matrices

Spectroscopic methods are essential for both quantifying and identifying chemical compounds.

UV-Vis Spectroscopy: As mentioned, the aromatic ring in this compound would allow for direct quantification using UV-Vis spectroscopy. A calibration curve would be constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy: If the compound exhibits natural fluorescence, this technique could offer higher sensitivity and selectivity than UV-Vis absorption spectroscopy. An excitation wavelength would be chosen, and the emission intensity at a specific wavelength would be measured for quantification.

Mass Spectrometry (MS): This is a powerful technique for both identification and quantification, especially when coupled with a chromatographic separation method (e.g., LC-MS or GC-MS). MS provides information on the molecular weight and fragmentation pattern of the analyte, which is highly specific. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used to enhance sensitivity and reduce matrix interference. saspublishers.com

Development of Hyphenated Techniques for Trace Analysis of this compound

For detecting minute quantities of a compound, especially in complex samples like environmental or biological matrices, hyphenated techniques are the gold standard. nih.gov These techniques combine the separation power of chromatography with the sensitive and specific detection capabilities of spectroscopy. ajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most likely and powerful hyphenated technique for the analysis of this compound.

LC-MS/MS (Tandem Mass Spectrometry): This method would provide the highest level of selectivity and sensitivity. A precursor ion corresponding to the molecular weight of the analyte would be selected in the first mass spectrometer, fragmented, and then a specific product ion would be monitored in the second mass spectrometer. This process minimizes background noise and matrix effects, allowing for very low limits of detection. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is amenable to GC, GC-MS would be a robust method for its identification and quantification. The mass spectrum obtained can be compared against spectral libraries for identification.

The development of these methods would involve optimizing ionization sources (e.g., Electrospray Ionization for LC-MS) and collision energies (for MS/MS) to achieve the best signal for this compound.

Method Validation Protocols for Analytical Procedures Applied to this compound

Any newly developed analytical method must be validated to ensure its reliability, reproducibility, and fitness for its intended purpose. mdpi.com A validation protocol for an analytical method for this compound would, according to international guidelines (e.g., ICH, FDA), include the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r²) should be close to 1. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

A summary of typical acceptance criteria for these validation parameters is provided in Table 2.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) Typically 98.0% - 102.0%
Precision (RSD) ≤ 2%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

This table presents common acceptance criteria for method validation and is not based on actual data for this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2,4-Dimethylphenylsulfonylethanol?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the compound’s structural integrity, high-performance liquid chromatography (HPLC) to assess purity, and mass spectrometry (MS) for molecular weight validation. For example, NMR protocols similar to those used for sulfone-containing compounds (e.g., diphenyl sulfone ) can be adapted. Stability during analysis should be monitored under controlled temperature and humidity .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., methanol/water mixtures), temperature (40–60°C), and catalyst selection (e.g., acid/base catalysts). Solvent systems can be modeled using thermodynamic frameworks like the UNIQUAC model to predict phase behavior . Purification via recrystallization or column chromatography should prioritize minimizing side products, as demonstrated in sulfonylethanol derivative syntheses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow guidelines for sulfone-containing compounds: wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions involving volatile intermediates. Waste disposal should adhere to protocols for sulfonated organics, as outlined in safety data sheets for structurally similar compounds like diphenyl sulfone .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence electronic and steric effects in this compound derivatives?

  • Methodological Answer : Conduct density functional theory (DFT) calculations to map electron density distributions and steric hindrance around the sulfonylethanol group. Compare with experimental data from analogs (e.g., methyl-substituted phenyl alcohols ). Substituent effects on reactivity can be quantified via Hammett parameters or kinetic isotope effects.

Q. What computational methods predict the reactivity of this compound in advanced oxidation processes (AOPs)?

  • Methodological Answer : Employ M06-2X/6-311+G(d,p) level DFT with solvent models (e.g., SMD) to simulate hydroxyl radical attack pathways. Prioritize reaction sites using Fukui indices, as demonstrated in studies on nitroaromatic degradation . Validate predictions with liquid chromatography-mass spectrometry (LC-MS) to identify degradation intermediates.

Q. How can contradictions in reported biological activity data for sulfonylethanol derivatives be systematically resolved?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies under standardized assay conditions (e.g., fixed pH, temperature). Control variables such as cell line specificity and solvent effects (e.g., DMSO concentration). Cross-reference with databases like NCI DTP to reconcile discrepancies in cytotoxicity profiles .

Q. What experimental approaches assess the environmental impact of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradability tests (aqueous aerobic conditions) and ecotoxicological assays (e.g., Daphnia magna acute toxicity). Monitor bioaccumulation potential via octanol-water partition coefficients (log P), as recommended for sulfonated compounds . Compare results with structurally related sulfones (e.g., diphenyl sulfone ).

Experimental Design & Data Analysis

Q. What factors should be prioritized in designing stability studies for this compound?

  • Methodological Answer : Evaluate thermal stability via thermogravimetric analysis (TGA), photostability under UV/visible light, and hydrolytic stability at varying pH (2–12). Use accelerated aging protocols (40°C/75% RH) to predict shelf life. Reference degradation pathways observed in nitroaromatic sulfones .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

  • Methodological Answer : Implement round-robin testing with interlab comparisons of yield, purity, and spectral data (NMR, IR). Standardize reagents (e.g., solvent grades, catalyst sources) and document deviations, as seen in collaborative studies on phenyl ethanol derivatives .

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